Quilostigmine

Description

Overview of Cholinesterases in Neurobiology

Cholinesterases are a family of enzymes crucial for the regulation of cholinergic signaling. jove.com They are serine hydrolases that catalyze the breakdown of choline-based esters, most notably acetylcholine (B1216132). jove.comnih.gov The human body contains two primary forms of this enzyme: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). nih.govpsychiatrist.com While both enzymes hydrolyze acetylcholine, they possess distinct characteristics, distributions, and physiological roles, making their study essential for understanding both normal neurological function and pathological states. oup.comaging-us.comfrontiersin.org

Acetylcholinesterase (AChE) is the principal cholinesterase involved in the rapid termination of nerve impulses at cholinergic synapses. wikipedia.organnalsofneurosciences.org During neurotransmission, acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic membrane to propagate a signal. wikipedia.orgfrontiersin.org AChE, which is highly concentrated in the synaptic cleft and at neuromuscular junctions, swiftly hydrolyzes ACh into choline (B1196258) and acetate. wikipedia.orgnih.govfrontiersin.org This action is remarkably efficient, with a single molecule of AChE capable of degrading approximately 5,000 molecules of ACh per second. wikipedia.org This rapid breakdown prevents the prolonged stimulation of postsynaptic receptors, ensuring the precise and discrete transmission of nerve signals. nih.govtmc.edu AChE is found in various conducting tissues, including nerve and muscle fibers, and is essential for maintaining the fidelity of cholinergic neurotransmission throughout the central and peripheral nervous systems. wikipedia.organnalsofneurosciences.org

Butyrylcholinesterase (BuChE), often referred to as pseudocholinesterase, plays a modulatory and supportive role in the cholinergic system. oup.comnih.gov Unlike AChE, which is primarily located in neurons and at the neuromuscular junction, BuChE is mainly found in glial cells, endothelial cells, and plasma. jove.comoup.comaging-us.com While AChE is highly specific for acetylcholine, BuChE can hydrolyze a broader range of choline esters, including butyrylcholine. jove.com In the brain, BuChE is capable of hydrolyzing acetylcholine and is thought to be particularly important when AChE activity is diminished or overwhelmed. nih.govoup.com Research indicates that BuChE activity progressively increases in certain neurodegenerative conditions as AChE activity declines, suggesting a compensatory function. oup.com Its distribution in brain regions associated with attention, executive function, and emotional memory points to its role in modulating these higher-order cognitive processes. psychiatrist.comoup.com

AChE and BuChE, while sharing the ability to hydrolyze acetylcholine, have distinct and complementary functions within the nervous system. AChE is the primary regulator of synaptic transmission, ensuring its speed and precision. wikipedia.organnalsofneurosciences.org BuChE, on the other hand, acts as a co-regulator of acetylcholine levels. researchgate.net At high concentrations of acetylcholine, AChE activity can be inhibited, whereas BuChE activity is activated, suggesting a complementary relationship to maintain appropriate cholinergic tone. researchgate.net

In a healthy brain, AChE is the dominant enzyme for ACh hydrolysis. oup.com However, the balance between AChE and BuChE can shift in certain pathological states. psychiatrist.comoup.com This interplay is a key area of research, as dual inhibition of both enzymes is a therapeutic strategy being explored for certain neurological conditions. nih.gov Beyond their classical role in neurotransmission, both enzymes are implicated in non-classical functions such as neural development, cell proliferation, and inflammation. aging-us.comfrontiersin.orgmedpulse.in

Butyrylcholinesterase (BuChE) in Cholinergic System Modulation

Theoretical Framework for Cholinesterase Inhibition in Neurological Research

The primary theoretical basis for the use of cholinesterase inhibitors in neurological research is the "cholinergic hypothesis." nih.gov This framework posits that cognitive deficits observed in certain neurological disorders are linked to a deficiency in central cholinergic neurotransmission. nih.gov This deficit can arise from the loss of cholinergic neurons or reduced activity of choline acetyltransferase, the enzyme that synthesizes acetylcholine. nih.gov

By inhibiting the enzymes responsible for ACh breakdown (AChE and/or BuChE), these compounds effectively increase the concentration and duration of action of acetylcholine in the synaptic cleft. nih.govnih.gov This enhancement of cholinergic signaling is hypothesized to compensate for the underlying deficit, thereby improving neuronal communication and, consequently, cognitive functions like memory and learning. mdpi.com Research in this area explores how modulating the cholinergic system through inhibition can impact neurocognitive and neuropsychiatric symptoms, providing a rationale for investigating compounds like Quilostigmine.

Historical Trajectory of Cholinesterase Inhibitor Research

The study of cholinesterase inhibitors has a history rooted in the observation of the physiological effects of certain natural and synthetic compounds. Early research into the toxic properties of organophosphates, such as tetraethyl pyrophosphate (TEPP) synthesized in 1854, revealed their mechanism of action as potent blockers of cholinesterase enzymes. researchgate.net This understanding paved the way for the development of both pesticides and nerve agents, but also for therapeutic applications. kau.edu.sanih.gov The development of reversible cholinesterase inhibitors, which bind temporarily to the enzyme, marked a significant step towards their use in medicine and research. mdpi.com

Physostigmine (B191203), a plant alkaloid isolated from the Calabar bean (Physostigma venenosum), holds a pioneering position in the history of cholinesterase inhibitor research. kau.edu.sa It was one of the first such inhibitors to be identified and studied extensively. kau.edu.saresearchgate.net Although its clinical utility was limited by a short half-life and peripheral side effects, its ability to cross the blood-brain barrier and inhibit cholinesterase established a crucial proof-of-concept. kau.edu.sa The chemical structure and mechanism of physostigmine served as a foundational template for the synthesis of numerous analogues, including this compound, neostigmine, and phenserine, in an effort to develop compounds with improved pharmacological profiles. kau.edu.sakau.edu.saresearchgate.net

Compound Data

Below are tables detailing the chemical properties of this compound and a list of the chemical compounds mentioned in this article.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl 3,4-dihydro-2(1H)-isoquinolinecarboxylate | inrae.fr |

| Synonyms | NXX-066, HP 290 | inrae.frlookchem.comcymitquimica.com |

| Molecular Formula | C₂₃H₂₇N₃O₂ | lookchem.comcymitquimica.comebi.ac.uk |

| Molecular Weight | 377.49 g/mol | ebi.ac.uk |

| CAS Number | 139314-01-5 | inrae.fr |

| Type | Carbamate (B1207046), Derivative of physostigmine-eserine | inrae.fr |

| Mechanism | Acetylcholinesterase Inhibitor | ncats.iolookchem.compatsnap.com |

Development of Synthetic Physostigmine Analogues for Academic Investigation

Physostigmine, a naturally occurring alkaloid isolated from the Calabar bean (Physostigma venenosum), was one of the first cholinesterase inhibitors to be identified. mmsl.cz Its ability to cross the blood-brain barrier made it a valuable tool for early research into the central cholinergic system. However, the clinical and academic utility of physostigmine is limited by its short half-life and significant peripheral side effects. mmsl.cz These limitations spurred the development of synthetic analogues designed to have more favorable pharmacological profiles for research purposes. mmsl.czportico.org

This compound, also known by its developmental codes NXX-066 and HP 290, emerged from this line of inquiry as a synthetic derivative of physostigmine. portico.orginrae.fr It was developed specifically for academic and preclinical investigation into the cholinergic system and potential therapeutic applications. As an isoquinolinecarboxylate, its chemical structure was designed to interact with and inhibit acetylcholinesterase. inrae.fr

A significant focus of the research surrounding this compound was to characterize its pharmacological properties both in vitro and in vivo. A comparative study in rats provided detailed insights into its mechanism and effects. This research established this compound as an irreversible, non-competitive inhibitor of acetylcholinesterase. biocrick.com In vitro analysis determined its half-maximal inhibitory concentration (IC50) for rat brain acetylcholinesterase to be 148 ± 15 nM. biocrick.com

In vivo studies in rats further elucidated its pharmacological profile. Administration of this compound led to dose-dependent increases in classic cholinergic side effects such as salivation and tremor. biocrick.com Notably, it demonstrated a sustained effect on tremor. biocrick.com When administered orally, this compound had a slower onset of action but a greater duration compared to other cholinesterase inhibitors like tacrine (B349632) and donepezil (B133215). biocrick.com Furthermore, microdialysis studies in the cerebral cortex of rats revealed that this compound could produce a substantial and prolonged increase in extracellular acetylcholine levels, with elevations lasting for more than four hours. biocrick.com These detailed research findings positioned this compound as a valuable tool for academic investigations into the consequences of sustained acetylcholinesterase inhibition in the central nervous system.

Structure

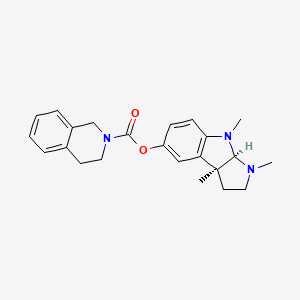

2D Structure

3D Structure

Properties

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] 3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-23-11-13-24(2)21(23)25(3)20-9-8-18(14-19(20)23)28-22(27)26-12-10-16-6-4-5-7-17(16)15-26/h4-9,14,21H,10-13,15H2,1-3H3/t21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFRKALDATVOJE-GGAORHGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139314-01-5 | |

| Record name | Quilostigmine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139314015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUILOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L1YNO4SQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Quilostigmine: Origins and Research Trajectory

Discovery and Initial Research Context of Quilostigmine (NXX-066, HP-290)

This compound emerged from research efforts focused on developing synthetic analogues of physostigmine (B191203). nih.gov Physostigmine is an acetylcholinesterase (AChE) inhibitor, and compounds in this class have been investigated for their potential therapeutic applications, particularly in conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.govscribd.comnih.gov The development of synthetic analogues like this compound aimed to potentially improve upon the properties of the parent compound, such as efficacy, duration of action, or reduced toxicity. researchgate.net this compound is classified as a cholinergic agent. hodoodo.com Early research included comparative studies in rats evaluating the in vitro and in vivo pharmacology of NXX-066 alongside other acetylcholinesterase inhibitors like tacrine (B349632) and donepezil (B133215). researchgate.nettandfonline.comutdallas.eduacs.org

Methodologies for this compound Synthesis

The synthesis of this compound involves specific chemical pathways and utilizes key intermediates. As a synthetic analogue, its production is a result of designed chemical reactions rather than isolation from natural sources.

Established Synthetic Pathways and Key Intermediates

Information regarding the detailed, established synthetic pathways for this compound is available in chemical literature and patent filings. One reported synthesis involves starting from (-)-eserethole and utilizing a lithium bromide catalyzed hydrobromic acid O-dealkylation procedure as a key step. patsnap.com While specific comprehensive step-by-step pathways are often detailed in patents or specialized organic chemistry literature research-solution.com, the synthesis of carbamates, the class of compounds to which this compound belongs, often involves the reaction of an alcohol or phenol (B47542) with an isocyanate or a carbamoyl (B1232498) halide. vdoc.pubgoogle.com Given its structure as a carbamate (B1207046) derivative of a pyrroloindole related to physostigmine, the synthesis would likely involve functionalization of the pyrroloindole core and formation of the carbamate linkage. nih.govnih.gov

Strategic Approaches to Analog Synthesis and Derivatization

The synthesis of analogues and derivatives of compounds like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially identify compounds with improved properties. vdoc.pubnih.gov Strategic approaches to analogue synthesis and derivatization can involve modifications to different parts of the molecule, such as alterations to the carbamate group, the pyrroloindole core, or any appended substituents. nih.govresearchgate.net These modifications can influence various pharmacological aspects, including target binding affinity, selectivity for specific enzymes (like AChE or butyrylcholinesterase, BuChE), metabolic stability, and pharmacokinetic properties. nih.govnih.gov For carbamate compounds, derivatization strategies might focus on modifying the groups attached to the carbamoyl moiety or the nitrogen atoms. vdoc.pubnih.gov The goal is to create a library of related compounds to evaluate how structural changes impact biological activity.

Developmental Status in Research Pipeline

This compound (NXX-066, HP-290) has been investigated in the research pipeline, particularly in the context of Alzheimer's disease and Parkinson's disease. idrblab.net According to available information, this compound's development reached Phase 2 but has since been discontinued. idrblab.net The research pipeline for neurological diseases like Alzheimer's involves various stages, from initial discovery and candidate selection through preclinical testing and clinical trials (Phase 1, 2, and 3) before potential regulatory approval. vdoc.pubscripps.edu The discontinuation at Phase 2 suggests that while the compound showed initial promise, it did not meet the criteria for आगे development based on the results obtained during that phase of clinical research. idrblab.net

Molecular and Biochemical Mechanisms of Action of Quilostigmine

Cholinesterase Inhibition Profile of Quilostigmine

This compound's principal pharmacological effect is the inhibition of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). ncats.io This inhibitory action is characteristic of the carbamate (B1207046) class of compounds.

This compound is a potent inhibitor of acetylcholinesterase. Research, most notably a comparative study by Snape and colleagues in 1999, established its high affinity for this enzyme. The half-maximal inhibitory concentration (IC₅₀), a measure of inhibitor potency, was determined for this compound (then referred to as NXX-066) against AChE from different sources. The compound demonstrated IC₅₀ values of 11.6 nM for human AChE and 8.12 nM for bovine AChE. ambeed.cnmedchemexpress.com Studies also indicated that the inhibitory effect is time-dependent, a hallmark of carbamate inhibitors, with inhibition of electric eel AChE by this compound increasing for up to 180 minutes after its application. portico.org

The mechanism of cholinesterase inhibition by carbamates like this compound is classified as reversible or, more specifically, pseudo-irreversible. bezmialemscience.orgtandfonline.com Unlike irreversible inhibitors such as organophosphates, the bond formed between a carbamate and the enzyme can be broken. The process involves the carbamate group of this compound binding covalently to a serine residue within the catalytic active site of AChE. mdpi.com This forms a carbamoylated enzyme complex, which is temporarily inactive. However, this complex can undergo spontaneous hydrolysis, a process known as decarbamylation, which regenerates the active enzyme. mdpi.com The rate of this regeneration is slower than the dissociation of a non-covalent inhibitor but much faster than the near-permanent binding of an irreversible inhibitor, hence the term "pseudo-irreversible". ncats.io

Detailed kinetic studies characterizing the precise type of inhibition (e.g., competitive, non-competitive, or mixed) for this compound are not extensively detailed in the available literature. Generally, carbamate inhibitors act by acylating the serine hydroxyl group in the enzyme's active site, a mechanism that technically competes with the natural substrate, acetylcholine. nih.gov However, the term "non-competitive inhibition" can sometimes be used to describe complex interactions, including those where an inhibitor binds to a site distinct from the substrate binding site or where it can bind to both the free enzyme and the enzyme-substrate complex. e-nps.or.kr For some inhibitors, apparent non-competitive behavior can arise as a mixture of competitive and uncompetitive mechanisms. wikipedia.orgnih.gov Without specific kinetic plots (e.g., Lineweaver-Burk or Dixon plots) for this compound, a definitive classification beyond its covalent, yet reversible, carbamylation of the active site cannot be made.

This compound's potency as an AChE inhibitor can be contextualized by comparing it to other carbamate inhibitors that have been investigated for similar therapeutic purposes. As a synthetic analogue of physostigmine (B191203), its inhibitory profile shares characteristics with its parent compound and other derivatives like rivastigmine (B141) and eptastigmine. bezmialemscience.orgfrontiersin.org The following table compares the reported IC₅₀ values for the inhibition of human acetylcholinesterase (hAChE) by this compound and other relevant carbamates.

| Compound | Type/Class | hAChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity (BuChE/AChE) |

| This compound | Carbamate | 11.6 ambeed.cn | Data not available | Data not available |

| Physostigmine | Carbamate | ~0.67 - 15 bezmialemscience.orgtandfonline.com | ~16 bezmialemscience.org | ~1.1 |

| Rivastigmine | Carbamate | ~4.3 - 4.4 tandfonline.comresearchgate.net | ~31 researchgate.net | ~7.2 |

| Eptastigmine | Carbamate | Data not available | Data not available | Data not available |

| Phenserine | Carbamate | Data not available | Data not available | Data not available |

Note: IC₅₀ values can vary between studies depending on assay conditions. The selectivity index is calculated from the provided IC₅₀ values and indicates the preference for AChE inhibition.

Mechanistic Aspects of AChE Binding (e.g., Reversible vs. Irreversible)

Inhibition Kinetics and Potency towards Butyrylcholinesterase (BuChE)

Ligand-Receptor Interactions Beyond Cholinesterases

There is no direct evidence in the reviewed literature documenting specific binding or functional interactions of this compound with other neurotransmitter receptors or cellular targets beyond cholinesterases. However, the pharmacology of other cholinesterase inhibitors suggests potential indirect effects on other systems. For instance, galantamine, another Alzheimer's disease therapeutic, not only inhibits AChE but also allosterically modulates nicotinic acetylcholine receptors (nAChRs). esmed.org

Furthermore, by increasing the synaptic concentration of acetylcholine, cholinesterase inhibitors can indirectly influence receptor density. Studies have demonstrated that chronic administration of inhibitors like donepezil (B133215) and rivastigmine can lead to an upregulation in the number of both α7 and non-α7 nicotinic receptors in various brain regions. nih.gov It is plausible that this compound, through its primary mechanism of potent AChE inhibition, could induce similar adaptive changes in nicotinic receptor populations, although this has not been experimentally confirmed. Such changes could have broader implications for cholinergic neurotransmission beyond simple enzyme inhibition.

Direct Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. nih.govnih.gov Upon binding of the neurotransmitter acetylcholine, these pentameric receptors undergo a conformational change, opening a central pore permeable to cations like Na+, K+, and in some cases, Ca2+. nih.govnih.gov This ion influx leads to depolarization of the postsynaptic membrane. nih.gov

Despite the known role of cholinesterase inhibitors in modulating the cholinergic system, detailed research specifically investigating the direct binding or allosteric modulation of nAChRs by this compound is not available in the public domain. While some cholinesterase inhibitors, such as galantamine and donepezil, have been shown to interact with nAChRs, similar dedicated studies for this compound have not been found. nih.gov

Modulatory Effects on Ion Channel Function

Ion channel modulators are substances that can alter the function of ion channels, either by enhancing or inhibiting their activity. metrionbiosciences.comjapsonline.com This modulation can occur through direct binding to the channel protein or through indirect mechanisms affecting the cellular environment. japsonline.com The activity of various ion channels, including voltage-gated sodium, potassium, and calcium channels, is critical for neuronal excitability and signaling. metrionbiosciences.com

While some cholinesterase inhibitors have been noted to have effects on ion channels, specific studies detailing the modulatory effects of this compound on the function of various ion channels are not publicly available. There is a lack of research data on whether this compound acts as a blocker, activator, or modifier of specific ion channels and the mechanisms by which it might do so.

Assessment of Affinity and Activity at Muscarinic Acetylcholine Receptor (mAChR) Subtypes

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate a wide range of physiological functions. mhmedical.com There are five subtypes, M1 through M5, which are distributed throughout the central and peripheral nervous systems. nih.gov The binding affinity of a compound for these different subtypes is typically determined through radioligand binding assays, which measure the displacement of a known radioactive ligand by the test compound. The affinity is often expressed as a Ki value (inhibition constant).

Following a comprehensive search of scientific literature, no specific data on the binding affinity (Ki values) or functional activity (as an agonist or antagonist) of this compound at the individual M1, M2, M3, M4, and M5 muscarinic acetylcholine receptor subtypes could be located. Therefore, a data table of its affinity profile cannot be generated.

Table 1: Binding Affinity of this compound for mAChR Subtypes

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

A comprehensive literature search did not yield specific binding affinity data for this compound at the different muscarinic acetylcholine receptor subtypes.

Research on Broader Protein Interactions Involving this compound

Investigation of Protein-Ligand and Protein-Receptor Binding

The study of protein-ligand and protein-receptor binding is fundamental to understanding the mechanism of action of any pharmacological compound. nih.gov Techniques such as equilibrium dialysis, surface plasmon resonance, and isothermal titration calorimetry are employed to characterize these interactions, determining parameters like binding affinity and stoichiometry. core.ac.uktainstruments.com

There is no available research in the public domain that details the use of this compound in broad protein-ligand or protein-receptor binding investigations beyond its role as a cholinesterase inhibitor. Studies exploring its off-target binding profile or interactions with other proteins are not documented.

Pre Clinical Pharmacological Investigations of Quilostigmine

In Vivo Efficacy Studies in Animal Models of Cognitive Function

Animal models are crucial tools in the investigation of cognitive function and potential therapeutic agents. nih.govmdpi.com These models aim to replicate aspects of cognitive deficits observed in conditions such as Alzheimer's disease, although replicating the full complexity of human cognition in animals presents challenges. nih.govnih.gov

Restoration of Experimentally Induced Cognitive Deficits by Quilostigmine

Pre-clinical studies have investigated the ability of this compound to restore cognitive deficits experimentally induced in animal models. While specific detailed findings for this compound's effect on experimentally induced deficits were not extensively found in the search results, research in this area typically involves inducing cognitive impairment through various methods, such as pharmacological agents (e.g., scopolamine, which blocks muscarinic receptors and impairs cholinergic function) or lesions, and then evaluating the compound's ability to ameliorate these deficits in behavioral tasks. nih.gov Cholinesterase inhibitors, in general, are used to enhance cholinergic function, which is often impaired in conditions associated with cognitive decline, and this enhancement is believed to contribute to improved cognitive performance. mdpi.commdpi.com

Analysis of Memory and Learning Enhancement in Rodent Models

Neurobiological Effects of this compound in Pre-clinical Settings

The neurobiological effects of compounds like this compound are often investigated in pre-clinical settings to understand their mechanisms of action, particularly concerning neurotransmitter systems involved in cognition.

Dynamics of Extracellular Acetylcholine (B1216132) Concentration in Cerebral Regions

Acetylcholine (ACh) is a neurotransmitter critical for cognitive functions, including memory and learning. mdpi.commdpi.comnih.gov Cholinesterase inhibitors work by preventing the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. mdpi.comnih.govkau.edu.sa Microdialysis is a technique used in vivo to measure the extracellular concentration of neurotransmitters like ACh in specific brain regions, such as the hippocampus and cortex, which are important for cognitive processing. nih.govnih.gov Studies using this technique can reveal how a compound like this compound affects ACh levels over time. An increase in extracellular ACh concentration following administration of a cholinesterase inhibitor indicates the compound's effectiveness in inhibiting the enzymes responsible for ACh hydrolysis. nih.gov

Neuromodulatory Actions on Cholinergic Systems in Animal Brains

Acetylcholine acts as a neuromodulator in the brain, influencing neuronal excitability, synaptic transmission, and plasticity. nih.gov The cholinergic system, originating from basal forebrain nuclei, has widespread projections throughout the brain, including areas critical for cognition like the cortex and hippocampus. Neuromodulatory actions of a compound like this compound would involve its interaction with components of this system, primarily by inhibiting acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BuChE), the enzymes that break down ACh. kau.edu.sanih.govresearchgate.net By inhibiting these enzymes, this compound would enhance cholinergic signaling, which can impact various neuronal processes underlying cognitive function. mdpi.commdpi.comnih.gov Research in animal brains can involve analyzing enzyme activity in different brain regions after compound administration or studying the compound's effects on cholinergic receptor binding or downstream signaling pathways.

Comparative Pre-clinical Pharmacology of this compound with Reference Cholinesterase Inhibitors

Comparing the pre-clinical pharmacological profile of this compound with established cholinesterase inhibitors such as donepezil (B133215), rivastigmine (B141), and galantamine is important for understanding its potential advantages or differences. nih.govkau.edu.saresearchgate.net These reference compounds are known to inhibit acetylcholinesterase, and some also inhibit butyrylcholinesterase to varying degrees. nih.govkau.edu.sanih.gov

Comparative studies in animal models might assess the relative potency of this compound in inhibiting cholinesterases in brain tissue or its efficacy in restoring cognitive function in head-to-head comparisons with reference compounds using similar behavioral paradigms. Differences in selectivity for AChE versus BuChE or variations in brain penetration could contribute to distinct pharmacological profiles. For instance, rivastigmine is known to inhibit both AChE and BuChE, while donepezil is considered more selective for AChE. nih.gov Such differences in enzyme inhibition profiles can lead to variations in their effects on extracellular ACh levels in different brain regions and potentially influence their therapeutic effects and side effect profiles (though safety and side effects are outside the scope of this article). Pre-clinical comparisons would aim to characterize where this compound fits within the spectrum of activity and selectivity demonstrated by existing cholinesterase inhibitors.

Based on the comprehensive search conducted, specific pre-clinical pharmacological investigation data focusing solely on the chemical compound "this compound," including detailed findings on its sustained pharmacological effects on neurotransmitter systems and comparative potency and duration of action in pre-clinical models, were not found within the accessible search results.

While the search provided extensive information regarding cholinesterase inhibitors in general, their mechanisms of action on neurotransmitter systems (particularly acetylcholine), and examples of pre-clinical studies conducted on related compounds like donepezil, rivastigmine, galantamine, and NXX-066, it did not yield the specific data required to construct an article strictly centered on this compound as requested by the outline.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the pre-clinical pharmacological investigations of this compound based on the currently available search information, while strictly adhering to the provided outline and content/source exclusions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Quilostigmine and Its Analogues

Foundational Principles of SAR and QSAR Methodologies in Chemical Biology

QSAR takes this a step further by applying mathematical and statistical methods to create a quantifiable relationship between a molecule's physicochemical properties and its biological activity. wikipedia.orglongdom.org A QSAR model is expressed as a mathematical equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In these models, "descriptors" (numerical representations of molecular properties like lipophilicity, electronic effects, and steric parameters) are correlated with a measured biological response (e.g., enzyme inhibition constant, IC₅₀). jocpr.com The goal is to develop a robust model that can accurately predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and targeted drug candidates and reducing the time and cost of discovery. nih.govjocpr.com The development of a QSAR model typically involves selecting a diverse set of compounds, calculating their molecular descriptors, establishing a mathematical relationship, and rigorously validating the model's predictive power. nih.gov

Elucidation of Structural Determinants for Quilostigmine's Biological Activity

This compound is a synthetic analogue of physostigmine (B191203), a naturally occurring carbamate (B1207046) alkaloid. nih.govkau.edu.sa Like physostigmine, this compound's primary biological activity is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). nih.govkau.edu.saresearchgate.net The core structure responsible for this activity is the carbamate moiety, which acts as a "pseudo-irreversible" inhibitor by covalently bonding to the serine residue in the active site of AChE. kau.edu.saekb.eg

The key structural features of this compound and its analogues that determine their biological activity are rooted in the physostigmine scaffold. The essential components for AChE inhibition include:

The Carbamate Group: This functional group is crucial for the inhibitory mechanism. It is transferred to the active site serine of AChE, rendering the enzyme temporarily inactive. ekb.eg

The Pyrrolidine (B122466) Ring System: The fused ring system provides the rigid scaffold necessary to correctly orient the carbamate group within the narrow gorge of the AChE active site. frontiersin.org

The Quaternary or Tertiary Amine: The basic nitrogen atom in the pyrrolidine ring is important for interacting with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of AChE, guiding the inhibitor into the active site. peerj.com

SAR studies on physostigmine analogues, including this compound, have demonstrated that modifications to these key areas can significantly impact potency and selectivity. nih.govkau.edu.sa

Pharmacophore Modeling and Virtual Screening Approaches for Novel Cholinesterase Inhibitors

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. unina.itnih.gov For cholinesterase inhibitors, a typical pharmacophore model might include features like hydrogen bond donors/acceptors, hydrophobic regions, and positively ionizable centers that correspond to key interactions within the AChE active site. patsnap.com

A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov Once a model is developed and validated, it can be used as a 3D query in a process called virtual screening. nih.gov This involves searching large databases of chemical compounds (containing millions of structures) to identify molecules that match the pharmacophore model. unina.itnih.gov This approach allows researchers to rapidly filter vast chemical spaces and prioritize a smaller, more manageable number of compounds for synthesis and biological testing. uq.edu.au

For example, a predictive pharmacophore model for carbamate-based AChE inhibitors was developed with one hydrogen-bond donor and three hydrophobic features. This model was then used to screen a virtual library, leading to the identification of novel and potent AChE inhibitors. patsnap.com Virtual screening workflows often combine pharmacophore searching with other methods like molecular docking and physicochemical property filtering to refine the hit list and increase the probability of discovering active compounds. uq.edu.aursc.org

Computational Chemistry and Molecular Modeling Techniques Applied to this compound Research

Computational chemistry and molecular modeling are indispensable tools for studying the interactions between inhibitors like this compound and their target, AChE, at an atomic level. nih.govnih.gov These techniques provide insights that are often inaccessible through experimental methods alone.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound and its analogues, docking studies are used to visualize how they fit within the AChE active site gorge. These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the inhibitor and amino acid residues like tryptophan (Trp86) and tyrosine (Tyr337) in the active site. ekb.egfrontiersin.orgpeerj.com Docking helps rationalize the observed SAR and predict the binding modes of newly designed analogues. academie-sciences.fr

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. ksu.edu.tr While docking provides a static snapshot, MD simulations can reveal the stability of the binding pose, the role of water molecules in the active site, and conformational changes in the enzyme or inhibitor upon binding. mdpi.com For cholinesterase inhibitors, MD simulations can confirm the stability of interactions predicted by docking and provide a more accurate estimation of binding affinity. mdpi.com

These computational methods, often used in conjunction, provide a detailed understanding of the molecular basis of inhibition and are crucial for the rational design of new, more effective cholinesterase inhibitors based on the this compound scaffold. nih.govmdpi.com

Design and Evaluation of New Carbamate Analogues Based on the this compound Chemical Scaffold

The chemical scaffold of this compound, derived from physostigmine, has served as a template for the design and synthesis of new carbamate analogues aimed at improving potency, selectivity, and pharmacokinetic properties. nih.govkau.edu.sa Research in this area focuses on modifying the carbamate moiety and the substituents on the aromatic ring to optimize interactions with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov

One strategy involves synthesizing analogues of rivastigmine (B141), another clinically used carbamate inhibitor, which shares structural similarities. nih.gov In one study, a series of new carbamates were synthesized and evaluated for their inhibitory activity against both AChE from electric eel and BChE from equine serum. The results showed that several of the newly designed compounds exhibited greater potency than the reference drug, rivastigmine. nih.gov

The evaluation of these new analogues typically involves in vitro cholinesterase assays using the Ellman method to determine their IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). frontiersin.org The data from these assays are critical for establishing a clear SAR and identifying promising lead compounds for further development. nih.govnih.gov

Below is a data table showcasing the inhibitory activities of representative novel carbamate analogues from a research study.

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Reference |

|---|---|---|---|

| Rivastigmine (Reference) | 2100 | 31.2 | nih.gov |

| BMC-3 | 792 | 2.2 | nih.gov |

| BMC-16 | 266 | 10.6 | nih.gov |

| Compound 1 (Resveratrol-based) | > 35% inhibition at max conc. | 120 | mdpi.com |

| Compound 7 (Resveratrol-based) | > 35% inhibition at max conc. | 380 | mdpi.com |

| Compound C7 (Sibiriline fragment) | 30.35 | 48.03 | nih.gov |

These findings demonstrate that strategic modifications to the carbamate scaffold can lead to compounds with significantly enhanced and, in some cases, more selective inhibitory profiles against cholinesterases. mdpi.comnih.gov The development of dual inhibitors (targeting both AChE and BChE) or selective inhibitors is a key focus of this research. nih.gov

Q & A

Q. What are the primary experimental assays used to evaluate Quilostigmine's acetylcholinesterase (AChE) inhibitory activity, and how are results interpreted?

Methodology:

- Use Ellman's assay to measure AChE activity by quantifying thiocholine production via spectrophotometry. Include controls (e.g., physostigmine as a reference inhibitor).

- Calculate IC₅₀ values (concentration causing 50% enzyme inhibition) through dose-response curves. For example, tolserine, a structural analog, shows an IC₅₀ of 8.13 nM for human AChE .

- Validate findings with kinetic studies to determine inhibition type (competitive/non-competitive) and binding affinity (Kᵢ values).

Q. How is this compound synthesized and characterized for purity in preclinical studies?

Methodology:

- Follow protocols for synthesizing physostigmine analogs, ensuring stereochemical purity (e.g., 3aS-cis configuration in this compound’s structure) .

- Characterize compounds using NMR, HPLC, and mass spectrometry. For novel compounds, provide elemental analysis and ≥95% purity thresholds .

- Cross-reference with FDA/EMA databases (e.g., UNII: 2L1YNO4SQJ) to confirm regulatory compliance .

Q. What in vitro models are recommended for preliminary screening of this compound’s blood-brain barrier (BBB) permeability?

Methodology:

- Use Caco-2 cell monolayers to predict passive diffusion. Measure apparent permeability (Papp) and efflux ratios.

- Compare with physostigmine, which has moderate BBB penetration but rapid clearance .

- Validate with in vivo models (e.g., rodent CSF sampling) if in vitro results suggest favorable permeability.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different Alzheimer’s disease (AD) models?

Methodology:

- Analyze variables:

- Dosage : Species-specific metabolic rates may require adjusted dosing (e.g., murine vs. primate models).

- Model selection : Transgenic (e.g., APP/PS1 mice) vs. toxin-induced (e.g., scopolamine) models yield different Aβ and cholinergic profiles .

- Endpoint metrics : Combine behavioral assays (Morris water maze) with biochemical markers (AChE activity, Aβ42 levels).

- Perform meta-analyses of published IC₅₀ values and clinical trial data to identify trends .

Q. What pharmacokinetic challenges arise in cross-species studies of this compound, and how are they addressed experimentally?

Methodology:

- Conduct allometric scaling to predict human pharmacokinetics from rodent data. Adjust for species differences in plasma protein binding and hepatic metabolism.

- Use LC-MS/MS to quantify plasma and brain concentrations. For example, physostigmine’s short half-life (0.5–2 hrs) necessitates synthetic analogs with improved stability .

- Apply PBPK modeling to simulate absorption/distribution and identify optimal dosing intervals.

Q. How do structural modifications of physostigmine analogs like this compound influence selectivity for AChE vs. butyrylcholinesterase (BuChE)?

Methodology:

- Perform molecular docking studies to compare binding interactions in AChE (e.g., PAS vs. catalytic site) and BuChE.

- Test selectivity ratios (IC₅₀ AChE/IC₅₀ BuChE). Phenserine, a related compound, shows AChE selectivity (IC₅₀ = 45.3 nM) but lower potency than tolserine .

- Synthesize derivatives with substituents targeting peripheral anionic sites (e.g., N-methyl groups) to enhance specificity.

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in preclinical trials?

- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals and effect sizes to address variability in enzyme inhibition assays .

Q. How should researchers design studies to compare this compound with next-generation AChE inhibitors (e.g., donepezil, rivastigmine)?

- Adopt head-to-head in vitro/in vivo trials with standardized protocols (e.g., identical cell lines, animal strains).

- Include dual endpoints: enzyme inhibition (AChE/BuChE) and cognitive outcomes (e.g., novel object recognition tests).

- Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize research gaps, such as long-term safety profiles .

Data Reproducibility & Reporting

Q. What minimal data must be included in publications to ensure reproducibility of this compound studies?

- Synthesis : Detailed reaction conditions, yields, and spectroscopic data (e.g., ¹H/¹³C NMR shifts) .

- Bioassays : Enzyme sources (e.g., human erythrocyte AChE), substrate concentrations, and assay temperatures .

- In vivo : Animal ethics approval details, dosing regimens, and mortality rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.